Di-2-Pyridyl Thionocarbonate
Description
Historical Context and Evolution of Thionocarbonate Reagents in Organic Synthesis
The development of thionocarbonate reagents has been a notable advancement in organic synthesis. Historically, the conversion of carbonyl groups to thiocarbonyls was a key focus, with reagents like phosphorus pentasulfide and Lawesson's reagent being prominent. nih.gov The pioneering work on N,N'-carbonyldiimidazole and N,N'-thiocarbonyldiimidazole in the 1960s opened the door for a new class of reagents for synthesis. lookchemmall.com However, the exploration of reagents derived from thiophosgene (B130339) remained less extensive for some time. lookchemmall.com
The introduction of reagents like Di-2-pyridyl thionocarbonate marked a significant step forward. DPTC is synthesized from thiophosgene and 2-hydroxypyridine (B17775) in the presence of a base like triethylamine (B128534). lookchemmall.comkoreascience.kr This reagent and its analogs, such as 1,1'-thiocarbonyldi-2(1H)-pyridone, provided milder and more selective methods for various chemical transformations. The evolution of these reagents has been driven by the need for more efficient, safer, and versatile synthetic tools that can function under neutral conditions, a key advantage offered by DPTC. koreascience.krresearchgate.net
Cyclic thionocarbonates also play a crucial role in synthesis, serving to protect hydroxyl groups and act as leaving groups in glycosylation reactions. rsc.orgresearchgate.net The development of such reagents has expanded the toolkit available to organic chemists for complex molecule synthesis. rsc.orgresearchgate.net
Significance of Pyridine-Based Reagents in Organic Chemistry
Pyridine (B92270) and its derivatives are fundamental in organic chemistry due to their unique properties. nih.gov As a heterocyclic aromatic compound, pyridine's nitrogen atom imparts basicity (pKa of 5.2 for its conjugate acid) and nucleophilicity, allowing it to participate in a wide range of reactions. fiveable.mewikipedia.org This makes pyridine-based compounds valuable as solvents, catalysts, and reagents. youtube.comchempanda.com
The pyridine scaffold is prevalent in numerous biologically important molecules, including vitamins and coenzymes. nih.govfiveable.me In synthesis, pyridine derivatives are used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. wikipedia.orgyoutube.comchempanda.com The ability of the pyridine ring to be functionalized allows for the creation of a diverse library of compounds with varied chemical and physical properties. nih.gov Specifically, the 2-pyridyl group in reagents like DPTC can act as a protecting group for carboxylic acids, which can be selectively removed under mild conditions. researchgate.net
Overview of DPTC as a Versatile Synthetic Tool
This compound is recognized for its wide-ranging applications in organic synthesis, acting as a dehydration, dehydrosulfurization, and thiocarbonyl transfer reagent. lookchemmall.comkoreascience.kr Its versatility stems from the reactivity of the central thiocarbonyl group, which is flanked by two 2-pyridyloxy groups.
Key Applications of DPTC:
Esterification: DPTC facilitates the formation of esters from carboxylic acids and alcohols, including sterically hindered ones, often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). lookchemmall.comresearchgate.net
Amide and Peptide Synthesis: It serves as a dehydrating agent for the condensation of carboxylic acids and amines to form amides and peptides. researchgate.net
Synthesis of Isothiocyanates: DPTC is a key reagent for converting primary amines into isothiocyanates at room temperature. researchgate.netresearchgate.net
Preparation of Carbodiimides: In the presence of a catalyst, DPTC reacts with N,N'-disubstituted thioureas to produce carbodiimides in high yields. researchgate.netresearchgate.net
Dehydration of Aldoximes: It is effective in converting aldoximes to nitriles. lookchemmall.comkoreascience.kr
Formation of Cyclic Thionocarbonates: DPTC reacts with 1,2- and 1,3-diols to yield cyclic thionocarbonates. lookchemmall.comkoreascience.kr
The mechanism of these reactions generally involves the nucleophilic attack on the thiocarbonyl carbon of DPTC by a substrate, leading to the transfer of the thiocarbonyl group. The 2-pyridyloxy groups are good leaving groups, facilitating these transformations.
| Reactants | Product | Reaction Type |
| Carboxylic Acid + Alcohol | Ester | Esterification |
| Carboxylic Acid + Amine | Amide/Peptide | Dehydration/Condensation |
| Primary Amine | Isothiocyanate | Thiocarbonyl Transfer |
| N,N'-disubstituted Thiourea (B124793) | Carbodiimide (B86325) | Dehydrosulfurization |
| Aldoxime | Nitrile | Dehydration |
| 1,2- or 1,3-Diol | Cyclic Thionocarbonate | Thiocarbonyl Transfer |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dipyridin-2-yloxymethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYOVSVBLHGFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352128 | |
| Record name | O,O-Dipyridin-2-yl carbonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96989-50-3 | |
| Record name | O,O-Dipyridin-2-yl carbonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(pyridin-2-yloxy)methanethioyl]oxy}pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Di 2 Pyridyl Thionocarbonate
Classical Approaches to DPTC Synthesis
The traditional syntheses of Di-2-pyridyl thionocarbonate have been fundamental in making this reagent available for various chemical transformations. These methods, while effective, often rely on reactive and toxic precursors.
Synthesis from Thiophosgene (B130339) and 2-Pyridine Amine Derivatives
The synthesis of this compound from thiophosgene and 2-pyridine amine derivatives represents a classical approach. This method is predicated on the high reactivity of thiophosgene, which acts as a source of the thiocarbonyl group. The reaction proceeds by the nucleophilic attack of the 2-pyridine amine derivative on the electrophilic carbon atom of thiophosgene. This is typically followed by the elimination of two equivalents of hydrogen chloride, often facilitated by a base to neutralize the acid produced. While this method is conceptually straightforward, the extreme toxicity and hazardous nature of thiophosgene necessitate stringent safety precautions and limit its application in settings where handling of such materials is not feasible.
Reaction of Thiophosgene and 2-Hydroxypyridine (B17775) in the Presence of Triethylamine (B128534)
One of the most widely cited and effective classical methods for preparing this compound is the direct reaction of thiophosgene with 2-hydroxypyridine. researchgate.netnih.gov This synthesis is typically carried out in an inert solvent, such as dichloromethane, and in the presence of a base, most commonly triethylamine, to scavenge the hydrogen chloride byproduct. researchgate.netnih.gov The reaction is generally performed at reduced temperatures to control its exothermicity. This method is known for its high efficiency, often providing good to excellent yields of the desired product. nih.gov
The reaction proceeds as follows: two equivalents of 2-hydroxypyridine react with one equivalent of thiophosgene. The triethylamine acts as a proton acceptor, facilitating the nucleophilic attack of the hydroxyl group of 2-hydroxypyridine on the thiophosgene. This process occurs in a stepwise manner, with the initial formation of an intermediate chlorothionoformate, which then reacts with a second molecule of 2-hydroxypyridine to yield this compound.
Reaction Conditions for the Synthesis of this compound
| Reactants | Base | Solvent | Temperature | Yield | Reference |
| Thiophosgene, 2-Hydroxypyridine | Triethylamine | Dichloromethane | 0 °C to room temp. | High | researchgate.netnih.gov |
Alternative and Greener Synthetic Routes
In response to the growing need for sustainable chemical processes, research has been directed towards developing more environmentally friendly methods for the synthesis of this compound. These alternative routes focus on minimizing the use of hazardous reagents and reducing waste.
Utilizing Less Toxic Reagents and Environmentally Benign Conditions
A key focus of greener synthetic strategies is the replacement of highly toxic reagents like thiophosgene. One such approach involves the use of thiophosgene surrogates, which are less hazardous but can still provide the thiocarbonyl moiety. For instance, compounds like thiocarbonyldiimidazole can be employed as thiocarbonylating agents. While often less reactive than thiophosgene, their use significantly improves the safety profile of the synthesis.
Another avenue of exploration is the use of more environmentally benign solvents. Traditional syntheses of DPTC often utilize chlorinated solvents like dichloromethane. researchgate.netnih.gov Green chemistry principles encourage the substitution of these solvents with less toxic and more sustainable alternatives. Research in this area is exploring the feasibility of using solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME), which offers advantages in terms of reduced peroxide formation and easier solvent recovery. The optimization of reaction conditions to allow for the use of these greener solvents without compromising yield or purity is an active area of investigation.
Furthermore, the principles of atom economy are being applied to develop synthetic routes that maximize the incorporation of all reactant materials into the final product, thereby minimizing waste. This can involve the design of catalytic processes that can generate the desired product with high efficiency and selectivity. While specific examples for the green synthesis of this compound are still emerging, the broader trends in green chemistry suggest a move towards catalyst-based systems and the use of renewable feedstocks. The application of these principles is crucial for the future of sustainable chemical manufacturing.
Reaction Mechanisms and Kinetics in Dptc Mediated Transformations
Nucleophilic Substitution Reactions Involving DPTC
Nucleophilic substitution at the thiocarbonyl carbon is a fundamental reaction pathway for DPTC. These reactions typically proceed through a stepwise mechanism involving the formation of a tetrahedral intermediate.
The reaction of DPTC with amines, known as aminolysis, has been a subject of detailed kinetic and mechanistic investigation. These studies often reveal a stepwise process initiated by the nucleophilic attack of the amine on the thiocarbonyl carbon, leading to a zwitterionic tetrahedral intermediate. The subsequent breakdown of this intermediate determines the final products. For many aminolysis reactions involving thiocarbonates, Brønsted-type plots, which correlate the reaction rate with the basicity of the amine, are used to elucidate the mechanism. A linear Brønsted plot often suggests a single, rate-determining step, whereas a curved plot can indicate a change in the rate-determining step as the amine's basicity varies. nih.govresearchgate.net
The structure of the non-leaving group in thionocarbonates significantly impacts both reactivity and the reaction mechanism. A kinetic study on the aminolysis of benzyl (B1604629) 2-pyridyl thionocarbonate and t-butyl 2-pyridyl thionocarbonate with a series of alicyclic secondary amines highlights this influence. koreascience.kr The Brønsted-type plot for the reaction with benzyl 2-pyridyl thionocarbonate was found to be linear with a βnuc value of 0.29. This is indicative of a stepwise mechanism where the formation of a zwitterionic tetrahedral intermediate is the rate-determining step. In contrast, the reaction with the t-butyl analogue also yielded a linear Brønsted plot but with a higher βnuc value of 0.43, suggesting a more concerted mechanism. koreascience.kr The lower reactivity of the t-butyl derivative compared to the benzyl derivative underscores the significant role of the non-leaving group. koreascience.kr
| Thionocarbonate | Non-leaving Group | βnuc Value | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Benzyl 2-pyridyl thionocarbonate | Benzyl (PhCH2) | 0.29 | Stepwise (Rate-determining formation of T±) | koreascience.kr |
| t-Butyl 2-pyridyl thionocarbonate | t-Butyl (t-Bu) | 0.43 | Concerted | koreascience.kr |
Steric hindrance exerted by bulky non-leaving groups can dramatically alter the reaction pathway. The significant difference in reactivity and mechanism between benzyl 2-pyridyl thionocarbonate and the much less reactive t-butyl 2-pyridyl thionocarbonate is attributed primarily to steric effects rather than electronic differences. koreascience.kr The bulky t-butyl group hinders the nucleophilic attack of the amine, disfavoring the formation of a crowded tetrahedral intermediate. This steric repulsion leads to a shift in the mechanism from a stepwise pathway for the benzyl derivative to a concerted pathway for the t-butyl derivative. koreascience.kr In a concerted mechanism, bond formation and bond cleavage occur simultaneously, avoiding the formation of a distinct intermediate.
Comparison with Oxygen Analogues (e.g., Di-2-Pyridyl Carbonate)
| Compound | Electrophilic Center | Relative Reactivity in Aminolysis | Mechanism (with Alicyclic Amines) | Reference |
|---|---|---|---|---|
| Benzyl 2-pyridyl thionocarbonate | C=S | Similar to oxygen analogue | Stepwise | koreascience.kr |
| Benzyl 2-pyridyl carbonate | C=O | Similar to thiono analogue | Not specified | koreascience.kr |
| t-Butyl 2-pyridyl thionocarbonate | C=S | Similar to oxygen analogue | Concerted | koreascience.kr |
| t-Butyl 2-pyridyl carbonate | C=O | Similar to thiono analogue | Not specified | koreascience.kr |
Thiocarbonyl Transfer Mechanisms
Di-2-pyridyl thionocarbonate is an effective thiocarbonyl transfer agent, used for synthesizing various sulfur-containing compounds. koreascience.kr A prominent example is the preparation of isothiocyanates from primary amines. researchgate.netkoreascience.krsemanticscholar.org
The mechanism for this transformation involves two sequential nucleophilic substitution steps.
Initial Nucleophilic Attack: A primary amine attacks the electrophilic thiocarbonyl carbon of DPTC. This forms a tetrahedral intermediate which then collapses, eliminating one of the 2-hydroxypyridine (B17775) leaving groups to form an N-substituted 2-pyridyl thionocarbamate intermediate.
Intramolecular Cyclization and Elimination: The thionocarbamate intermediate is unstable under the reaction conditions. The nitrogen atom of the carbamate (B1207046) attacks the thiocarbonyl carbon in an intramolecular fashion. This is followed by the elimination of the second 2-hydroxypyridine molecule, leading to the formation of the stable isothiocyanate product.
This process effectively transfers the C=S group from the DPTC reagent to the amine nucleophile. DPTC's utility in these reactions stems from the good leaving group ability of 2-hydroxypyridine, which drives the reaction forward. koreascience.kr
Detailed Mechanistic Insights into Thiocarbonyl Transfer
The transfer of the thiocarbonyl group from DPTC to a nucleophile, such as an amine or an alcohol, is a cornerstone of its synthetic utility. koreascience.kr This process generally proceeds through a stepwise nucleophilic substitution mechanism involving a tetrahedral intermediate.
Kinetic studies on analogous aryl thionocarbonates reacting with amines provide significant insights into this mechanism. The reaction typically involves the formation of a zwitterionic tetrahedral intermediate (T±) in the initial step. acs.orgnih.gov The thiocarbonyl carbon in DPTC is electrophilic and susceptible to attack by a nucleophile. Electron-withdrawing substituents on the aryl group of similar thionocarbonates have been shown to increase the positive charge on this carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of formation of the tetrahedral intermediate (k1). nih.gov
The general mechanism can be summarized as follows:
Nucleophilic Attack: The nucleophile attacks the electrophilic carbon of the thiocarbonyl group.
Formation of a Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate (T±) is formed.
Proton Transfer (optional but often significant): A base, often a second molecule of the nucleophilic amine, can deprotonate the intermediate to form an anionic tetrahedral intermediate (T-).
Expulsion of the Leaving Group: The intermediate collapses, expelling one of the 2-pyridyloxy leaving groups to form the thiocarbonylated product.
Kinetic data from related compounds highlight the key factors governing these reactions.
| Substrate | Amine | k1 (M-1s-1) | k-1 (s-1) | k2 (s-1) |
|---|---|---|---|---|
| Phenyl Ethyl Thionocarbonate (PTOC) | Piperidine | 1.1 x 103 | 1.1 x 105 | 1.2 x 106 |
| Phenyl Ethyl Thionocarbonate (PTOC) | Piperazine | 1.4 x 102 | 1.2 x 105 | 1.2 x 106 |
| 4-Nitrophenyl Ethyl Thionocarbonate (NPTOC) | Piperidine | 1.1 x 104 | 1.2 x 105 | 1.7 x 104 |
| 4-Nitrophenyl Ethyl Thionocarbonate (NPTOC) | Piperazine | 1.7 x 103 | 1.3 x 105 | 1.7 x 104 |
k1 = rate coefficient for amine attack; k-1 = rate coefficient for amine expulsion from T±; k2 = rate coefficient for phenoxide expulsion from T±.
Radical Reactions Involving Thionocarbonate Derivatives
Thionocarbonate derivatives are also known to participate in radical reactions, a reactivity mode that is central to polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT). rsc.org The core of this reactivity lies in the ability of the C=S double bond to interact with radical species.
Radical Reactivity and Addition to Sulfur Atoms
The predominant mechanism for radical reactions involving thiocarbonyl groups is the reversible addition of a radical (R•) to the sulfur atom. rsc.org This initial step is favored due to the high polarizability of the sulfur atom and the accessibility of its lone pair electrons. rsc.org The addition of the radical to the sulfur atom is a key step in initiating further radical transformations. This process is often reversible, and the position of the equilibrium depends on the stability of the reacting radical and the resulting radical intermediate. ucl.ac.uk
Formation of Radical Intermediates
The addition of a radical to the sulfur atom of a thionocarbonate results in the formation of a radical intermediate. rsc.org This intermediate is centered on the carbon atom of the original thiocarbonyl group. The stability of this intermediate is a critical factor in determining the subsequent reaction pathway. rsc.org In the context of RAFT polymerization, the stability of this radical intermediate is modulated by the "Z group" attached to the thiocarbonyl carbon. rsc.org For DPTC, the Z groups are the two 2-pyridyloxy moieties. These groups influence the stability of the radical intermediate through resonance and inductive effects. A more stable radical intermediate will have a longer lifetime, influencing the equilibrium of the addition-fragmentation process. rsc.org
Beta-Scission Processes
Following the formation of the radical intermediate, a common and crucial subsequent step is beta-scission (also known as β-fragmentation). wikipedia.org This process involves the cleavage of a bond that is beta (β) to the newly formed radical center. wikipedia.orgresearchgate.net In the context of a radical adduct of a thionocarbonate, this scission results in the reformation of a double bond and the expulsion of a new radical. rsc.org
The general pathway is:
Radical Addition: A radical (R1•) adds to the sulfur atom, forming a radical intermediate.
Beta-Scission: The intermediate fragments, cleaving a bond beta to the carbon-centered radical. This typically expels one of the groups attached to the original thiocarbonyl moiety as a new radical (R2•) and forms a new C=S double bond. rsc.org
The driving forces for beta-scission can include:
Formation of a more stable radical: The reaction is favored if the expelled radical (R2•) is more stable than the initial attacking radical (R1•). rsc.org
Formation of a stable molecule: The fragmentation can lead to the formation of a thermodynamically stable molecule, such as carbon dioxide in related systems. rsc.org
Increase in entropy: The fragmentation of one molecule into two or more increases the entropy of the system, which can be a significant driving force, especially at higher temperatures. rsc.org
This sequence of reversible radical addition followed by beta-scission is the fundamental mechanism underpinning the RAFT process, allowing for controlled polymer growth. rsc.org
Applications of Di 2 Pyridyl Thionocarbonate in Organic Synthesis
Reagent for Isothiocyanate Synthesis
DPTC has emerged as a significant reagent for the synthesis of isothiocyanates, a class of compounds that are not only prevalent in natural products but also serve as crucial building blocks for various nitrogen- and sulfur-containing heterocycles. nih.govbeilstein-journals.org
Di-2-pyridyl thionocarbonate provides an effective method for converting primary amines into their corresponding isothiocyanates. koreascience.kr The reaction proceeds by treating a primary amine with DPTC, which functions as a "thiocarbonyl transfer" reagent. kiku.dkmdpi.com This transformation is applicable to a range of amine substrates.
The general transformation is as follows: R-NH₂ + (PyO)₂C=S → R-N=C=S + 2 PyOH (Amine + DPTC → Isothiocyanate + 2-Hydroxypyridine)
Research has demonstrated the utility of DPTC for this conversion with various amines, highlighting its role as a reliable thiocarbonylating agent.
Table 1: Synthesis of Isothiocyanates from Primary Amines using DPTC
| Amine Substrate | Product Isothiocyanate | Yield (%) |
|---|---|---|
| Aniline | Phenyl isothiocyanate | 95 |
| p-Toluidine | p-Tolyl isothiocyanate | 96 |
| p-Anisidine | p-Methoxyphenyl isothiocyanate | 94 |
| Cyclohexylamine | Cyclohexyl isothiocyanate | 91 |
Data compiled from studies on thiocarbonyl transfer reagents.
Historically, thiophosgene (B130339) (CSCl₂) has been a common reagent for synthesizing isothiocyanates from primary amines. nih.govnih.gov However, thiophosgene is a highly toxic, volatile, and corrosive liquid, posing significant handling risks and environmental concerns. nih.govsigmaaldrich.comnoaa.gov Its use requires stringent safety precautions and specialized equipment.
This compound presents a significant improvement in safety and handling. sigmaaldrich.com It is a stable, non-volatile crystalline solid that can be easily weighed and handled under standard laboratory conditions. By serving as an effective substitute for the highly hazardous thiophosgene, DPTC allows for the synthesis of isothiocyanates under milder and safer conditions, aligning with the principles of green chemistry. mdpi.comsigmaaldrich.com The byproducts of the reaction with DPTC, primarily 2-hydroxypyridine (B17775), are also considerably less hazardous than the hydrogen chloride gas evolved when using thiophosgene.
The synthesis of isothiocyanates is often the first step toward creating more complex molecules, particularly various heterocyclic compounds and thioureas. beilstein-journals.orgijacskros.com The reactivity of the isothiocyanate functional group makes it an ideal intermediate. DPTC is well-suited for one-pot procedures where the isothiocyanate is generated in situ from a primary amine and then immediately reacted with another nucleophile without the need for isolation. beilstein-journals.org
Dehydration Reactions
Beyond its role in thiocarbonylation, this compound is also an effective dehydrating agent, facilitating key transformations such as the formation of esters from carboxylic acids and nitriles from aldoximes. koreascience.kr
Esterification, the reaction between a carboxylic acid and an alcohol to form an ester, is a fundamental transformation in organic chemistry. masterorganicchemistry.commasterorganicchemistry.com While classic methods like the Fischer esterification require strong acid catalysts and often harsh conditions, alternative methods using activating agents can proceed under milder conditions. masterorganicchemistry.comorganic-chemistry.org
DPTC can be employed as a dehydrating agent to promote the esterification of carboxylic acids. koreascience.kr In this process, DPTC activates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. This method provides a useful alternative for substrates that may be sensitive to the strongly acidic conditions of traditional esterification methods.
Table 2: DPTC-Mediated Esterification of Carboxylic Acids
| Carboxylic Acid | Alcohol | Product Ester | Yield (%) |
|---|---|---|---|
| Benzoic acid | Benzyl (B1604629) alcohol | Benzyl benzoate | 88 |
| Phenylacetic acid | Ethanol | Ethyl phenylacetate | 92 |
| Cinnamic acid | Methanol | Methyl cinnamate | 90 |
Data based on research into the applications of DPTC as a dehydration reagent. koreascience.kr
The conversion of aldoximes to nitriles is another important dehydration reaction, providing a common route to the synthetically valuable nitrile functional group. nih.govorganic-chemistry.org A variety of reagents have been developed to effect this transformation. viirj.orgorganic-chemistry.orgrsc.org
This compound has been shown to be a highly effective reagent for the dehydration of aldoximes to their corresponding nitriles under mild conditions. koreascience.kr The reaction typically proceeds cleanly and in high yields, demonstrating the broad utility of DPTC as a dehydrating agent in organic synthesis. This method is compatible with a variety of aldoxime substrates.
Table 3: Dehydration of Aldoximes to Nitriles using DPTC
| Aldoxime Substrate | Product Nitrile | Yield (%) |
|---|---|---|
| Benzaldehyde oxime | Benzonitrile | 98 |
| p-Chlorobenzaldehyde oxime | p-Chlorobenzonitrile | 99 |
| p-Methoxybenzaldehyde oxime | p-Methoxybenzonitrile | 97 |
| Cinnamaldehyde oxime | Cinnamonitrile | 95 |
Data derived from a study on the synthetic applications of this compound. koreascience.kr
Dehydrosulfurization Reactions
Dehydrosulfurization is a chemical process that involves the removal of a sulfur atom from a molecule, often accompanied by the formation of a new bond. This compound is a particularly effective reagent for this type of reaction.
Formation of Carbodiimides from N,N'-Disubstituted Thioureas
One of the notable applications of this compound is in the synthesis of carbodiimides from N,N'-disubstituted thioureas. This reaction proceeds efficiently in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The process involves the activation of the thiourea (B124793) by the thionocarbonate, leading to the elimination of sulfur and the formation of the carbodiimide (B86325) functional group in high yields. researchgate.net
The general reaction is as follows: R-NH-C(S)-NH-R' + (PyO)₂C=S → R-N=C=N-R' + 2 PyOH + CS₂
This method is advantageous due to its mild reaction conditions and high efficiency.
Table 1: Synthesis of Carbodiimides using this compound
| Entry | Thiourea Derivative | Carbodiimide Product | Yield (%) |
| 1 | N,N'-Dicyclohexylthiourea | N,N'-Dicyclohexylcarbodiimide | 95 |
| 2 | N,N'-Diisopropylthiourea | N,N'-Diisopropylcarbodiimide | 92 |
| 3 | N,N'-Diphenylthiourea | N,N'-Diphenylcarbodiimide | 88 |
| 4 | N-tert-Butyl-N'-ethylthiourea | N-tert-Butyl-N'-ethylcarbodiimide | 90 |
Formation of Carbon-Sulfur Bonds (C-S Bond Formation)
The construction of carbon-sulfur bonds is a fundamental process in organic synthesis, as these linkages are present in numerous biologically active molecules and functional materials.
S-Arylation of Sulfur-Containing Molecules
While not its most prominent application, this compound can facilitate the S-arylation of sulfur-containing nucleophiles, such as thiols. In these reactions, the thionocarbonate can act as an activating agent for a suitable aryl donor, or in some contexts, the pyridyl group itself can be transferred. More commonly, related pyridyl-containing reagents are used for this purpose, such as 2-pyridyl sulfides in nickel-catalyzed cross-coupling reactions. organic-chemistry.org
Preparation of Thioesters and Thioamides
This compound and related compounds serve as effective activating agents for carboxylic acids, enabling their conversion to thioesters and thioamides. The reaction proceeds through the formation of an activated pyridyl ester intermediate, which then readily reacts with a thiol or an amine to furnish the desired product. The use of O,O'-di(2-pyridyl) thiocarbonate (DPTC) in the presence of a catalytic amount of DMAP allows for the high-yield synthesis of amides from carboxylic acids and amines. researchgate.net Similarly, S-(2-pyridyl) thioates are excellent acylating agents for the synthesis of ketones. researchgate.net
Table 2: Preparation of Thioesters and Thioamides
| Entry | Carboxylic Acid | Nucleophile | Product | Reagent System | Yield (%) |
| 1 | Benzoic Acid | Ethanethiol | S-Ethyl thiobenzoate | DPTC/DMAP | 85 |
| 2 | Acetic Acid | Aniline | N-Phenylacetamide | DPTC/DMAP | 92 |
| 3 | Phenylacetic Acid | Benzylamine | N-Benzyl-2-phenylacetamide | DPTC/DMAP | 89 |
Heterocycle Synthesis
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound provides a useful tool for the construction of certain nitrogen and sulfur-containing ring systems.
Synthesis of Specific Nitrogen and Sulfur-Containing Heterocyclic Compounds
This compound is utilized in the synthesis of various heterocyclic structures. For instance, its reaction with 1,2- and 1,3-diols can lead to the formation of cyclic thionocarbonates. researchgate.net While direct application in the synthesis of benzothiazoles and thiazolines is less commonly reported for this compound itself, the principles of its reactivity are applied in related synthetic strategies. The synthesis of 2-substituted benzothiazoles, for example, is often achieved through the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds or their derivatives under different catalytic conditions. ekb.egmdpi.comnih.govekb.egnih.gov Similarly, thiazolines are synthesized from precursors like N-allylthioamides or through the cyclization of cysteine-containing peptides. nih.govorganic-chemistry.orguni-halle.de
Preparation of Cyclic Thionocarbonates from 1,2- and 1,3-Diols
This compound (DPTC) serves as an effective reagent for the synthesis of cyclic thionocarbonates from 1,2- and 1,3-diols. This transformation is a key step in various synthetic pathways, including the formation of glycals from furanose 1,2-diols. researchgate.net
The reaction typically involves treating the diol with DPTC in the presence of a base. For instance, carbohydrate 1,2-diols can be converted into their corresponding cyclic thionocarbonates. researchgate.net These cyclic intermediates are valuable in subsequent reactions. For example, 1,2-thionocarbonates of certain furanoses act as glycosyl donors in nucleophilic substitution reactions, leading to the stereoselective formation of β-nucleosides. researchgate.net
The formation of cyclic thionocarbonates from 1,3-diols can also be achieved, providing access to six-membered ring systems. These structures are analogous to cyclic carbonates, which have been synthesized from 1,3-diols using carbon dioxide under low pressure as a mild alternative to phosgene-based reagents. rsc.org While direct synthesis of cyclic thionocarbonates from 1,3-diols and a thionocarbonyl source other than DPTC can be challenging, the use of DPTC provides a reliable method. The resulting six-membered cyclic thionocarbonates can serve as precursors for various synthetic transformations.
Table 1: Examples of Cyclic Thionocarbonate Synthesis from Diols
| Diol Type | Product | Significance |
| Carbohydrate 1,2-diols | Cyclic 1,2-thionocarbonates | Glycosyl donors for β-nucleoside synthesis researchgate.net |
| 1,3-diols | 6-membered cyclic thionocarbonates | Precursors for further synthetic modifications |
Formation of Guanidines via Solid-Phase Synthesis
This compound is a valuable reagent in the solid-phase synthesis of guanidines. nih.govcapes.gov.br This methodology allows for the efficient construction of these important structural motifs, which are found in a variety of biologically active molecules. The solid-phase approach offers advantages in terms of purification and automation. nih.gov
The general strategy involves the conversion of a resin-bound amine to a thiourea, followed by activation and subsequent reaction with another amine to form the guanidine (B92328) linkage. While various reagents can be used for the guanylation step, the use of thiourea precursors derived from reagents like DPTC is a common approach. capes.gov.br
The solid-phase synthesis of trisubstituted guanidines has been accomplished by loading amines onto a linker, followed by a series of reactions including acylation, deprotection, and reaction with isocyanates to form ureas. These ureas are then dehydrated to carbodiimides, which react with amines to yield the final trisubstituted guanidines after cleavage from the solid support. nih.gov While this specific example does not directly use DPTC, the underlying principle of activating a urea (B33335) or thiourea derivative on a solid support is central to many solid-phase guanidine syntheses. The reactivity of DPTC in forming isothiocyanates and carbodiimides in solution suggests its potential applicability in similar solid-phase strategies. semanticscholar.org
Table 2: Key Steps in Solid-Phase Guanidine Synthesis
| Step | Description |
| 1. Amine Loading | An initial amine is attached to a solid support. nih.gov |
| 2. Thiourea/Urea Formation | The resin-bound amine is converted to a thiourea or urea. nih.gov |
| 3. Activation | The thiourea/urea is activated to form a reactive intermediate. |
| 4. Guanidinylation | The activated intermediate reacts with a second amine. |
| 5. Cleavage | The final guanidine product is cleaved from the solid support. nih.gov |
Synthesis of Thiadiazoles and Thiadiazines
This compound can be utilized in the synthesis of heterocyclic compounds such as thiadiazoles and thiadiazines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. mdpi.commdpi.comisres.org
The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) precursors. nih.gov DPTC can be employed in the generation of isothiocyanates, which are key intermediates in the formation of thiosemicarbazides. semanticscholar.org Reaction of an acid hydrazide with an isothiocyanate yields an N-acylthiosemicarbazide, which can then be cyclized under acidic or basic conditions to afford the 1,3,4-thiadiazole (B1197879) ring system.
For the synthesis of thiadiazines, DPTC can be used to generate reactive intermediates that undergo cyclocondensation reactions. For example, the reaction of primary amines with carbon disulfide (a related thionocarbonyl compound) is a common method for preparing dithiocarbamates, which are precursors to tetrahydro-1,3,5-thiadiazine-2-thiones. mdpi.comnih.gov The reactivity of DPTC is analogous and can be harnessed for similar transformations. The synthesis of various substituted 1,3,4-thiadiazine derivatives has been reported through the cyclocondensation of thiosemicarbazones. biointerfaceresearch.com
Table 3: Synthetic Approaches to Thiadiazoles and Thiadiazines
| Heterocycle | Key Intermediate | Role of DPTC (or related reagent) |
| 1,3,4-Thiadiazole | Thiosemicarbazide nih.gov | Generation of isothiocyanates semanticscholar.org |
| 1,3,5-Thiadiazine | Dithiocarbamate mdpi.comnih.gov | Thionocarbonyl source |
Synthesis of Carbamates
This compound is a precursor to Di-2-pyridyl carbonate (DPC), which is a highly effective reagent for the synthesis of carbamates. nih.govkoreascience.kr The alkoxycarbonylation of amines is a crucial transformation in the synthesis of many pharmacologically important molecules. nih.gov
The general method involves the reaction of an alcohol with DPC to form a mixed carbonate, which then efficiently reacts with an amine to yield the desired carbamate (B1207046) in high yield under mild conditions. nih.gov This two-step, one-pot procedure is versatile and accommodates a wide range of alcohols, including sterically hindered ones, and various amines. nih.govkoreascience.kr The reaction of amines with DPC can also directly afford 2-pyridyl carbamates, which can then be further reacted with other amines to produce unsymmetrical ureas. koreascience.kr
This method provides a convenient alternative to other carbamate synthesis procedures and is noted for its high yields and mild reaction conditions. nih.govkoreascience.kr
Table 4: Synthesis of Carbamates using Di-2-pyridyl Carbonate (DPC)
| Reactants | Intermediate | Product | Conditions |
| Alcohol + DPC | Mixed Carbonate | Carbamate | Mild nih.gov |
| Amine + DPC | 2-Pyridyl Carbamate | Unsymmetrical Urea | Room Temperature koreascience.kr |
Protecting Group Chemistry
Utilization of the 2-Pyridyl Residue as a Protecting Group for Carboxylic Acids
The 2-pyridyl group, which can be introduced using reagents derived from 2-hydroxypyridine such as di-2-pyridyl carbonate and this compound, can function as a protecting group for carboxylic acids. researchgate.netyoutube.comddugu.ac.in The protection of carboxylic acids is essential in multi-step organic synthesis to prevent their acidic proton from interfering with base-catalyzed reactions or to mask the carbonyl group from nucleophilic attack. youtube.comddugu.ac.in
The formation of a 2-pyridyl ester from a carboxylic acid can be achieved by using a coupling reagent like di-2-pyridyl carbonate (DPC) or this compound (DPTC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchgate.net This process generates a reactive acylating intermediate, the 2-pyridyl ester, in situ. researchgate.net These active esters are valuable in subsequent reactions, such as amide bond formation. researchgate.net
The stability of the 2-pyridyl ester allows it to withstand various reaction conditions while protecting the carboxylic acid functionality. This strategy is particularly useful in peptide synthesis and in the preparation of complex molecules where selective reactivity is required. researchgate.net
Applications in Complex Molecule Synthesis
Total Synthesis of Taxol
The total synthesis of Taxol, a potent anti-cancer agent, represents a landmark achievement in organic chemistry. In the renowned Mukaiyama total synthesis of Taxol, this compound, in conjunction with 4-dimethylaminopyridine (DMAP), plays a crucial role in the final stages of the synthesis. tandfonline.com Specifically, it is employed to catalyze the esterification reaction that couples the complex ABCD ring system with the N-benzoylphenylisoserine side chain, also known as the "amide tail". tandfonline.com This step is critical for the biological activity of Taxol.
The reaction involves the activation of the carboxylic acid of the amide tail by DPTC, followed by nucleophilic attack from the hydroxyl group on the ABCD ring precursor. This method of esterification is favored for its mild conditions, which are essential to avoid the degradation of the intricate and sensitive Taxol core.
Table 1: Key Esterification Reaction in the Mukaiyama Total Synthesis of Taxol
| Reactant 1 | Reactant 2 | Reagent | Catalyst | Product |
|---|
Synthesis of Anthelmintic Drugs and Analogs
While this compound is a well-established reagent for the synthesis of isothiocyanates, which are precursors to thioureas—a common structural motif in some anthelmintic drugs—a direct application of DPTC in the synthesis of specific anthelmintic drugs or their analogs is not prominently documented in a review of the available scientific literature. Further research may be necessary to identify specific instances of its use in this class of pharmaceuticals.
Synthesis of Isothiocyanatoporfiromycin Derivatives
This compound has been effectively utilized as a thiocarbonyl transfer reagent in the synthesis of isothiocyanatoporfiromycin derivatives. Notably, it was employed in the synthesis of 10-des(carbamoyloxy)-10-isothiocyanatoporfiromycin. semanticscholar.org In this context, DPTC serves as a safer and more manageable substitute for the highly toxic and volatile thiophosgene.
The synthesis involves the reaction of an amino-porfiromycin precursor with this compound to generate the corresponding isothiocyanate. This transformation is a key step in modifying the porfiromycin (B1679050) structure to introduce the isothiocyanate functionality, which can be used for further chemical modifications or to study structure-activity relationships.
Table 2: Synthesis of Isothiocyanatoporfiromycin Derivative
| Precursor | Reagent | Product | Significance |
|---|
Stereoselective Synthesis of Glycosidic Bonds
A thorough review of the scientific literature did not yield specific examples or methodologies where this compound is directly employed for the stereoselective synthesis of glycosidic bonds. This area of synthesis typically relies on other types of activating agents for the glycosyl donor.
Applications in Oligosaccharide Synthesis
Similar to its application in glycosidic bond formation, there is no significant evidence in the current scientific literature to suggest a role for this compound in the mainstream strategies for oligosaccharide synthesis.
Synthesis of Benzo-thieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-derivatives
In the synthesis of novel benzo-thieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, which have been investigated as potential selective cyclooxygenase-2 (COX-2) inhibitors, this compound serves as a key reagent. wikipedia.orgresearchgate.net It is used for the preparation of a crucial isothiocyanate intermediate from the corresponding primary amine. wikipedia.orgresearchgate.net
This method is highlighted as a simple, efficient, and ecologically favorable alternative to using the highly toxic thiophosgene. wikipedia.orgresearchgate.net The resulting isothiocyanate is a versatile intermediate that undergoes subsequent cyclization reactions to form the core heterocyclic structure of the target compounds.
Table 3: Key Isothiocyanate Formation in the Synthesis of Benzo-thieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-derivatives
| Amine Precursor | Reagent | Intermediate | Application of Intermediate |
|---|
Coordination Chemistry of Di 2 Pyridyl Thionocarbonate
DPTC as a Ligand in Metal Complexes
Di-2-Pyridyl Thionocarbonate possesses multiple potential coordination sites, positioning it as a versatile ligand for forming metal complexes. The two pyridyl nitrogen atoms, with their lone pairs of electrons, are primary sites for coordination to a metal center. Additionally, the oxygen and sulfur atoms of the thionocarbonate bridge could potentially participate in coordination, allowing for various binding modes.
Depending on the metal ion, its preferred coordination geometry, and the reaction conditions, DPTC could act as a bidentate ligand, chelating to a metal center through the two pyridyl nitrogen atoms to form a stable chelate ring. It could also potentially bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. However, specific, structurally characterized examples of DPTC-metal complexes are not readily found in comprehensive chemical databases or peer-reviewed journals.
Enhancement of Metal Ion Properties through Coordination
The coordination of a ligand to a metal ion invariably alters the electronic and, consequently, the physical and chemical properties of the metal ion. For DPTC, the coordination of the pyridyl nitrogen atoms to a transition metal ion would be expected to influence the d-orbital splitting of the metal center. This change in the ligand field can lead to modifications in the spectroscopic, magnetic, and electrochemical properties of the metal ion.
For instance, the formation of a DPTC-metal complex could result in distinct changes in the UV-Visible absorption spectrum, leading to new charge-transfer bands or shifts in d-d transitions. These changes can be correlated with the nature of the metal-ligand bond and the geometry of the resulting complex. Similarly, the magnetic properties of a paramagnetic metal ion can be tuned by the coordination environment provided by DPTC. Despite these theoretical expectations, detailed experimental data quantifying these effects for DPTC complexes are not available in the reviewed literature.
Applications in Catalysis and Materials Science
Metal complexes derived from pyridyl-containing ligands are widely employed as catalysts in a variety of organic transformations and as building blocks for functional materials. The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the metal complex. In principle, DPTC-metal complexes could find applications in catalysis, for example, in oxidation, reduction, or cross-coupling reactions. The pyridyl groups can stabilize different oxidation states of the metal center, which is often a key aspect of a catalytic cycle.
In the realm of materials science, the ability of DPTC to act as a bridging ligand could be exploited for the rational design and synthesis of coordination polymers or metal-organic frameworks (MOFs). Such materials can exhibit interesting properties, including porosity, luminescence, and magnetism, with potential applications in gas storage, separation, and sensing. However, there are no specific research articles that demonstrate the use of DPTC in these applications.
Chelating Agent in Metal Ion Extraction and Determination
Chelating agents are fundamental in the selective extraction and determination of metal ions from various matrices. The ability of DPTC to form stable complexes with metal ions suggests its potential use as an extractant in solvent extraction processes or as a chromogenic reagent for the spectrophotometric determination of metals. The selectivity of DPTC towards different metal ions would depend on factors such as the stability constants of the formed complexes and the pH of the aqueous phase. While the principle is sound, there is a lack of published studies detailing the use of this compound for these specific analytical applications.
Theoretical and Computational Studies on Di 2 Pyridyl Thionocarbonate
Computational Analysis of Molecular Orbitals and Reactivity
A fundamental understanding of a molecule's reactivity begins with the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial in predicting how a molecule will interact with other reagents. For Di-2-Pyridyl Thionocarbonate, a detailed computational analysis using methods such as Density Functional Theory (DFT) would provide invaluable insights.
Such studies would typically involve:
Geometric Optimization: Determining the most stable three-dimensional structure of the DPTC molecule.
Frontier Molecular Orbital (FMO) Analysis: Calculation of the HOMO and LUMO energy levels and visualization of their electron density distributions. This would help in identifying the nucleophilic and electrophilic centers of the molecule.
Molecular Electrostatic Potential (MEP) Mapping: Creating a visual representation of the electrostatic potential on the molecule's surface to predict sites for electrophilic and nucleophilic attack.
Calculation of Reactivity Descriptors: Quantifying parameters like chemical hardness, softness, electronegativity, and the electrophilicity index based on the FMO energies.
Currently, there is no specific published data, including data tables of HOMO-LUMO energies or reactivity indices, resulting from a dedicated computational analysis of this compound.
Modeling of Reaction Mechanisms and Transition States
This compound is employed in a variety of chemical transformations, including the formation of isothiocyanates and carbodiimides. While the synthetic outcomes of these reactions are well-documented, the underlying reaction mechanisms have not been elucidated through computational modeling.
A computational investigation into the reaction mechanisms involving DPTC would entail:
Mapping Potential Energy Surfaces: Calculating the energy changes as reactants are converted into products to identify the most favorable reaction pathways.
Locating Transition States: Identifying the high-energy transition state structures that connect reactants, intermediates, and products. The geometry and energy of these transition states are critical for understanding the reaction kinetics.
Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition states correctly connect the reactants and products.
Detailed computational models would provide a step-by-step visualization of bond-breaking and bond-forming processes, offering a level of detail that is often inaccessible through experimental methods alone. However, no such computational studies, including data on activation energies or the geometries of transition states for reactions involving this compound, are currently available in the scientific literature.
Investigations into Stereoselective Transformations
The involvement of this compound in stereoselective reactions is another area ripe for computational exploration. Understanding the factors that govern the stereochemical outcome of a reaction is a major focus of modern organic chemistry.
Theoretical studies could shed light on:
Origins of Stereoselectivity: By modeling the transition states leading to different stereoisomers, computational chemists can determine why one stereoisomer is formed preferentially over another. This often involves analyzing steric and electronic interactions in the transition state.
Design of Chiral Variants: Computational insights could guide the design of modified DPTC reagents or catalysts that could enhance the stereoselectivity of certain transformations.
Future Directions and Emerging Research Areas
Development of Novel DPTC-Derived Reagents
The reactivity of Di-2-pyridyl thionocarbonate serves as a foundation for the development of new classes of reagents. Its primary role has been as a stable and effective thiocarbonyl transfer agent, notably as a substitute for the highly toxic thiophosgene (B130339) in the preparation of isothiocyanates. fishersci.ca Research is now aimed at leveraging this reactivity to create a broader library of functional molecules.
The reaction of DPTC with primary amines at room temperature provides a straightforward route to isothiocyanates. researchgate.netsemanticscholar.org This transformation is foundational for developing novel isothiocyanate-based probes and agents for various applications, including the synthesis of potential therapeutics. semanticscholar.orgnih.gov For instance, DPTC has been used to convert amino-containing precursors into their corresponding isothiocyanate analogues, which can serve as covalent probes for mapping receptor sites. nih.gov
Furthermore, DPTC facilitates the synthesis of carbodiimides from N,N'-disubstituted thioureas, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This opens avenues for creating new carbodiimide (B86325) reagents with tailored properties for peptide coupling and other condensation reactions. The development of DPTC analogues, by modifying the pyridyl rings, could also lead to reagents with fine-tuned reactivity, solubility, and selectivity, expanding the toolkit for organic synthesis. mdpi.comresearchgate.net
Table 1: Reagents Synthesized Using DPTC This table is interactive. Click on the headers to sort.
| Precursor | Reagent | Product Class | Reference |
|---|---|---|---|
| Primary Amine | DPTC | Isothiocyanate | researchgate.netsemanticscholar.org |
| N,N'-Disubstituted Thiourea (B124793) | DPTC / DMAP | Carbodiimide | researchgate.net |
Exploration of DPTC in Green Chemistry Applications
The principles of green chemistry, which emphasize waste reduction, atom economy, and the use of environmentally benign reagents, are central to modern chemical synthesis. mdpi.com While research on DPTC in this context is emerging, studies on the closely related reagent di-2-pyridyldithiocarbonate (DPDTC) highlight a promising path forward. rsc.orgrsc.org
DPDTC has been successfully employed as an environmentally responsible reagent for esterification and thioesterification. rsc.orgresearchgate.net These methods proceed under neat (solvent-free) conditions or in sustainable media like concentrated ethyl acetate (B1210297) or aqueous micellar solutions. rsc.org Such processes generate high yields while avoiding traditional, often wasteful, coupling agents. rsc.orgrsc.org A key advantage is the minimal waste generation, as by-products can be easily recycled. rsc.org
Expansion of DPTC Utility in Advanced Materials and Nanotechnology
The unique properties of DPTC make it a valuable compound for the synthesis of advanced materials. chemimpex.com In polymer science, the incorporation of thiocarbonyl groups can impart specific properties to materials. DPTC is employed in the synthesis of polymers with characteristics such as increased thermal stability and enhanced mechanical strength. chemimpex.comrsc.org Its ability to facilitate the formation of cyclic thionocarbonates from diols also presents opportunities for creating novel monomers for ring-opening polymerization, leading to new classes of degradable polymers. koreascience.kr
In the field of nanotechnology, DPTC is finding applications in the development of sophisticated drug delivery systems. nih.govnih.gov One notable example is the creation of dissolving microneedle platforms incorporating DPTC (DPTC-MNs) for the topical treatment of skin tumors. researchgate.net In this system, DPTC is part of a cascade-activation nanoplatform designed for enhanced photodynamic therapy. researchgate.netresearchgate.net Nanoparticles and nanostructured materials derived from or utilizing DPTC can offer controlled release and targeted delivery, potentially improving the efficacy of therapeutic agents. nih.govmdpi.com
Integrated Synthetic Strategies Employing DPTC
Modern organic synthesis increasingly relies on integrated strategies, such as one-pot reactions and multicomponent reactions (MCRs), to enhance efficiency and reduce the number of synthetic steps. ebrary.netnih.gov DPTC is well-suited for inclusion in such complex transformations due to its ability to act as a versatile dehydration, dehydrosulfurization, and thiocarbonyl transfer reagent. koreascience.kr
An integrated approach could involve the in situ generation of a reactive intermediate using DPTC, which is then consumed in a subsequent reaction within the same vessel. For example, the conversion of a primary amine to an isothiocyanate can be the initial step in a one-pot synthesis of thioureas, thiazoles, or other sulfur-containing heterocycles. researchgate.netkoreascience.kr This avoids the isolation of potentially sensitive isothiocyanate intermediates. mdpi.com
The development of novel MCRs incorporating DPTC is a significant area for future research. beilstein-journals.orgmdpi.com By combining an amine, DPTC, and other reactants, it may be possible to construct complex molecular scaffolds in a single, highly convergent step. diva-portal.org Such strategies, where multiple bonds are formed in one operation, epitomize synthetic efficiency and align with the goals of both medicinal and materials chemistry to rapidly generate diverse and complex molecules. nih.gov
Q & A
Q. What are the established synthetic methodologies for Di-2-Pyridyl Thionocarbonate, and how are reaction conditions optimized?
this compound is synthesized via the reaction of diols with thiocarbonyl transfer reagents. For example, cyclic thionocarbonates are prepared using diols and thiophosgene derivatives under anhydrous conditions. Method (a) in describes an 81% yield for cyclooctanediol thionocarbonate using thiocarbonyl diimidazole (TCDI), with purification via recrystallization. Optimization involves controlling stoichiometry, reaction temperature (typically 0–25°C), and inert atmospheres to prevent hydrolysis .
Q. Which spectroscopic and thermal characterization techniques are critical for verifying the structure and purity of this compound?
Key techniques include:
- IR Spectroscopy : Identifies C=S stretches (1270–1335 cm⁻¹) and pyridyl ring vibrations .
- NMR : ¹H and ¹³C NMR confirm proton environments and carbon bonding (e.g., pyridyl protons at δ 4.94–5.02 ppm) .
- Mass Spectrometry : Validates molecular ion peaks (e.g., m/z 186 for cyclooctanediol thionocarbonate) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (e.g., decomposition onset >200°C under argon) .
Q. How should researchers evaluate the stability of this compound under varying storage conditions?
Stability tests involve monitoring hydrolysis susceptibility via:
- Humidity Control : Store in desiccators or under argon to prevent moisture-induced degradation .
- Temperature Trials : Accelerated aging studies at 40°C vs. room temperature, analyzed by HPLC or NMR to detect decomposition byproducts .
Advanced Research Questions
Q. How can this compound be utilized as a selective probe for Hg²⁺ detection, and what mechanistic insights support this application?
demonstrates that resorufin thionocarbonate derivatives undergo Hg²⁺-selective hydrolysis, releasing fluorescent resorufin. For this compound, analogous mechanisms may involve Hg²⁺-induced cleavage of the thionocarbonate group. Researchers should design competitive binding assays with metal ions (e.g., Ag⁺, Na⁺) and validate selectivity via fluorescence spectroscopy (detection limit ~10⁻⁸ M) .
Q. What experimental strategies resolve contradictions in reported reactivity of thionocarbonates with nucleophiles?
Q. How does the incorporation of this compound linkages influence polymer thermal properties?
shows that thionocarbonate-containing polymers (e.g., poly(2)) exhibit amorphous structures with glass transition temperatures (Tg) around 78°C. Researchers should compare TGA/DSC data with trithiocarbonate analogs to differentiate decomposition pathways (e.g., sulfur volatilization vs. backbone scission) and correlate Tg with chain flexibility .
Q. What methodologies enable the study of thionocarbonate hydrolysis kinetics in aqueous environments?
- pH-Dependent Kinetics : Use buffered solutions (pH 3–10) and monitor hydrolysis via UV-Vis (λ = 300–400 nm for thiocarbonate absorption) or ¹H NMR.
- Activation Energy Calculation : Perform Arrhenius analysis at 25–60°C .
Q. How can researchers design experiments to differentiate thionocarbonate degradation pathways in oxidative vs. reductive environments?
- Reductive Conditions : Treat with NaBH₄ or glutathione, analyze via LC-MS for disulfide or thiol byproducts.
- Oxidative Conditions : Expose to H₂O₂ or O₃, track sulfoxide/sulfone formation using IR or Raman spectroscopy .
Key Considerations for Experimental Design
- Contradiction Management : Cross-validate spectroscopic data (e.g., NMR vs. MS) to confirm product identity when synthesizing derivatives .
- Novel Applications : Explore thionocarbonate-based probes for other heavy metals (e.g., Pb²⁺) by modifying the leaving group electronics .
- Ethical Compliance : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with societal needs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
